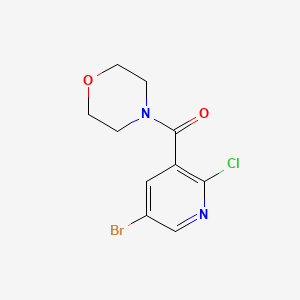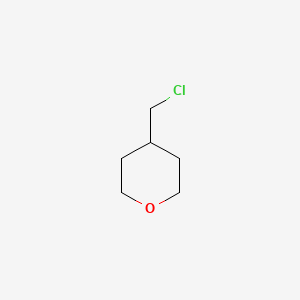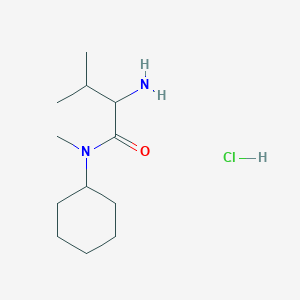
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name of the compound is “2-amino-N-cyclohexyl-N,3-dimethylbutanamide 2,2,2-trifluoroacetate”. The InChI code for the compound is 1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) .
Physical And Chemical Properties Analysis
The compound is stored at room temperature and it is in the form of an oil .
Wissenschaftliche Forschungsanwendungen
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This synthesis approach facilitates the creation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, offering a versatile tool for the development of novel medicinal compounds (Mohammad et al., 2020).
Cyclohexyl-Substituted Cyclopropane Derivatives
Direct cyclization methods have led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its dimerization product. Further exploration in this domain has yielded various cis- and trans-1-(tert-butylamino)-2-benzyl-2-methylcyclopropane-carbonitriles and the corresponding cyclopropanecarboxamides. These compounds, particularly with their pure stereoisomeric forms, offer potential as precursors for ACC derivatives, highlighting their utility in synthetic and medicinal chemistry (Aelterman et al., 1999).
Development of Asymmetric Platinum(IV) Complexes
A novel approach to synthesizing asymmetric Pt(IV) complexes involves the oxidative chlorination of Pt(II) counterparts with N-chlorosuccinimide. This method has been optimized to produce Pt(IV) octahedral complexes in high yield and purity. These complexes, especially when incorporating cyclobutane-1,1'-dicarboxylato and cyclohexane-1R,2R-diamine, present new opportunities for drug targeting and delivery, emphasizing the importance of this chemical scaffold in the development of chemotherapy agents (Ravera et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-N-cyclohexyl-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;/h9-11H,4-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEYJMEXLAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




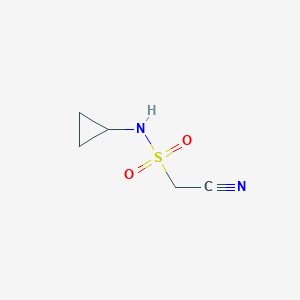
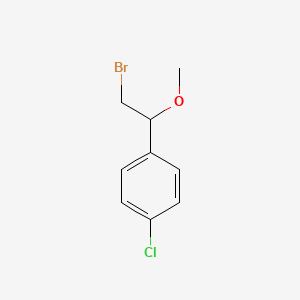

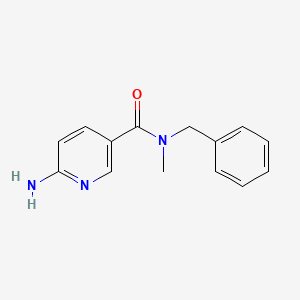
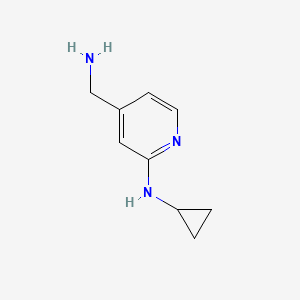
![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)
![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)



![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)
